Methyl propanedithioate
CAS No.: 5415-95-2
Cat. No.: VC14371658
Molecular Formula: C4H8S2
Molecular Weight: 120.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5415-95-2 |
---|---|
Molecular Formula | C4H8S2 |
Molecular Weight | 120.2 g/mol |
IUPAC Name | methyl propanedithioate |
Standard InChI | InChI=1S/C4H8S2/c1-3-4(5)6-2/h3H2,1-2H3 |
Standard InChI Key | WOADZFCEIJDRAS-UHFFFAOYSA-N |
Canonical SMILES | CCC(=S)SC |
Introduction
Molecular Identification and Basic Properties
Methyl propanedithioate, systematically named 1-(methylsulfanyl)propane-1-thione, is characterized by the molecular formula C₄H₈S₂ . Its molar mass, calculated as the sum of atomic weights of constituent elements, is 120.23632 g/mol . This value derives from the precise contributions of carbon (12.0107 g/mol × 4 atoms = 48.0428 g/mol), hydrogen (1.00784 g/mol × 8 atoms = 8.06272 g/mol), and sulfur (32.065 g/mol × 2 atoms = 64.13 g/mol) . The compound’s CAS Registry Number (5415-95-2) provides a unique identifier for chemical inventory tracking .
Table 1: Fundamental Molecular Identification Data
Property | Value |
---|---|
Molecular Formula | C₄H₈S₂ |
IUPAC Name | 1-(methylsulfanyl)propane-1-thione |
CAS Registry Number | 5415-95-2 |
Molar Mass | 120.23632 g/mol |
SMILES Notation | CCC(=S)SC |
InChI Key | WOADZFCEIJDRAS-UHFFFAOYSA-N |
The SMILES string CCC(=S)SC encodes the compound’s connectivity: a propane backbone with a thione group (=S) at position 1 and a methylthio (-S-CH₃) substituent at the same carbon . This dual sulfur functionality classifies the compound as a dithioester, a feature with significant implications for its reactivity and coordination chemistry.
Spectroscopic Fingerprints and Computational Chemistry
While experimental spectral data (NMR, IR, MS) are absent from available sources, computational predictions can be made based on structural analogs:
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Infrared Spectroscopy: Expected strong absorption bands at 1050-1250 cm⁻¹ (C-S stretching) and 1600-1700 cm⁻¹ (C=S stretching)
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Mass Spectrometry: Predicted molecular ion peak at m/z 120.236, with fragmentation patterns involving loss of SCH₃ (59 Da) and S (32 Da) groups
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¹³C NMR: Anticipated signals at δ 190-210 ppm for the thiocarbonyl carbon, δ 30-50 ppm for methylthio carbons
The availability of the SDF/MOL File enables molecular modeling studies, permitting researchers to simulate docking interactions or calculate electronic properties using quantum chemical methods .
Nomenclature and Synonym Registry
The compound’s nomenclature reflects IUPAC conventions and industrial naming practices:
Table 2: Registered Synonyms and Alternative Identifiers
Synonym | Source |
---|---|
AR-1J6145 | Commercial catalog |
Methyl dithiopropionate | IUPAC variant |
Propanedithioic acid methyl ester | Functional naming |
5415-95-2 | CAS registry |
These aliases facilitate cross-referencing across chemical databases and patent literature, though researchers must verify structural equivalence when using alternative names .
Physicochemical Properties and Stability
Although comprehensive experimental data on melting/boiling points and solubility are unavailable, inferences can be drawn from molecular properties:
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Polarity: Moderate, due to polar C=S bonds balanced by hydrophobic alkyl chains
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Solubility: Likely higher in polar aprotic solvents (DMF, DMSO) than in water
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Stability: Susceptible to hydrolysis under alkaline conditions, typical of dithioesters
The compound’s logP (octanol-water partition coefficient), a critical parameter for pharmacokinetic studies, remains uncharacterized in current literature.
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